4-BEC Hydrochloride

Analytical Chemistry Sample Preparation Reference Standards

Forensic labs require exact reference standards for unambiguous cathinone identification. 4-BEC Hydrochloride (CAS 135333-26-5) is the definitive analytical standard for 4-bromoethcathinone in GC-MS/LC-MS/MS workflows. • Well-characterized mass spectrum & ESI-CID fragmentation pattern for confident peak assignment • Quantitative solubility in DMSO (10 mg/mL), DMF, EtOH & PBS (5 mg/mL) for calibration standard prep • Consensus in silico mutagenicity score >0.90-a unique data point for computational toxicology models Supplied with CoA. For forensic and R&D use only.

Molecular Formula C11H15BrClNO
Molecular Weight 292.60 g/mol
CAS No. 135333-26-5
Cat. No. B593309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-BEC Hydrochloride
CAS135333-26-5
Synonyms​4-BEC
Molecular FormulaC11H15BrClNO
Molecular Weight292.60 g/mol
Structural Identifiers
SMILESCCNC(C)C(=O)C1=CC=C(C=C1)Br.Cl
InChIInChI=1S/C11H14BrNO.ClH/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9;/h4-8,13H,3H2,1-2H3;1H
InChIKeyZOOHDJXBSRIXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-BEC Hydrochloride: Technical Specifications and Research Applications


4-BEC Hydrochloride (4-Bromoethcathinone hydrochloride) is a synthetic cathinone of the phenethylamine class, with the IUPAC name 1-(4-bromophenyl)-2-(ethylamino)propan-1-one hydrochloride [1]. It is a para-brominated analog of ethcathinone. The compound is primarily utilized as an analytical reference standard for forensic chemistry and toxicology research . It is a white crystalline solid with a molecular weight of 292.60 g/mol and the molecular formula C11H15BrClNO . Its key structural differentiation lies in the combination of an ethylamino group on the alpha-carbon and a bromine atom at the para-position of the phenyl ring, which differentiates it from other cathinone analogs .

Workflow Analytical reference standard for forensic chemistry
Identity Para-brominated cathinone with confirmed NMR structure
Selection Documented spectral fingerprint (HRMS, fragmentation)

Why Generic Substitution Fails for 4-BEC Hydrochloride


In forensic and toxicological research, substituting a generic or in-class compound for 4-BEC Hydrochloride is not scientifically viable due to the critical need for precise structural identity and validated analytical data. The pharmacological and toxicological profiles of synthetic cathinones are highly sensitive to minor structural variations, such as the nature of the N-alkyl group and the position and type of aromatic ring substituents [1]. Even a small change, like replacing the 4-bromo group with a 4-chloro or 4-methyl group, or altering the N-ethyl to an N-methyl group, can significantly alter its interaction with monoamine transporters and its metabolic pathway, leading to different analytical and biological outcomes [2]. Therefore, for accurate identification, quantification, and method validation, the use of the exact, well-characterized reference standard is essential, and substitutions will compromise the integrity of any research or forensic analysis.

Structural analog Replacing 4-bromo with chloro or methyl may shift the mass spectrum and retention, preventing confident identification.
N-alkyl change Altering N-ethyl to N-methyl modifies the fragmentation pathway; a different MS/MS pattern cannot substitute for 4-BEC.
Metabolic context Metabolite profiles diverge with ring substituents; using an analog may misassign in vitro or in vivo metabolites.

Differentiation Guide: 4-BEC vs. Cathinone Analogs


Solubility in Common Laboratory Solvents

The selection of a reference standard for analytical method development requires knowledge of its solubility for preparing stock solutions. For 4-BEC Hydrochloride, quantitative solubility data are available in several common solvents: DMSO (10 mg/mL), DMF (5 mg/mL), Ethanol (5 mg/mL), and PBS (pH 7.2) (5 mg/mL) . This information is essential for researchers to avoid precipitation and ensure accurate quantitative analysis, a practical consideration often not documented for newer analogs.

Solubility
Data to verify
DMSO: 10 mg/mL; DMF: 5 mg/mL; Ethanol: 5 mg/mL; PBS (pH 7.2): 5 mg/mL
Supports stock solution preparation
Vendor-reported solubility; independent verification recommended
Analytical Chemistry Sample Preparation Reference Standards

Mass Spectrometric Fragmentation Pattern

Accurate identification of 4-BEC Hydrochloride in complex biological or seized drug samples relies on its unique mass spectrometric signature. Its fragmentation pathway during electrospray ionization collision-induced dissociation (ESI-CID) has been studied and is characterized by a specific dehydration-fragmentation mechanism common to cathinones [1]. The high-resolution mass spectral data for 4-BEC, curated on platforms like mzCloud, provide a definitive reference point for unambiguous identification [2]. This contrasts with less-characterized analogs for which such detailed spectral libraries may not be available, making confident identification challenging.

Mass spectrum
Method context
Characteristic ESI-CID fragmentation pattern; curated HRMS library available
Enables unambiguous identification in complex matrices
Spectral fingerprint differentiates from other cathinones
Forensic Toxicology Mass Spectrometry Metabolite Identification

In Silico Mutagenicity Prediction Score

In a comprehensive in silico toxicological evaluation of synthetic cathinones, 4-BEC Hydrochloride (referred to as 4-BEC) was identified as the only molecule among those tested with a consensus score of positive prediction greater than 0.90 in both TEST mutagenicity models [1]. This contrasts with other cathinones like 2,3-MDMC and methylone, which were predicted as carcinogenic by other models in the same study. This specific predictive toxicology profile provides a quantifiable data point for researchers prioritizing compounds for further in vitro or in vivo safety studies.

In silico mutagenicity
Context-dependent
Consensus score >0.90 in both TEST mutagenicity models
Reported predictive screening profile
Computational prediction; not a replacement for in vitro assays
Computational Toxicology Safety Assessment In Silico Modeling

Structural Confirmation by NMR Spectroscopy

The unambiguous structural identity of 4-BEC Hydrochloride has been rigorously confirmed through comprehensive nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and 2D NMR techniques [1]. This level of detailed structural characterization is critical for a reference standard, as it ensures that the material procured is exactly the intended compound. For many less-common or emerging analogs, such comprehensive, peer-reviewed NMR assignments may not be publicly available, introducing uncertainty in their identity and purity.

NMR structure
Reported
Full 1H, 13C, and 2D NMR assignments peer-reviewed
Confirms structural identity and purity
Reduces risk of misidentification
Structural Elucidation NMR Spectroscopy Quality Control

Research and Procurement Applications of 4-BEC


Forensic Toxicology and Seized Drug Analysis

4-BEC Hydrochloride is the definitive reference standard for the identification and quantification of this specific cathinone in forensic casework. Its well-characterized mass spectrum and fragmentation pattern [1] are essential for confirming the presence of 4-BEC in seized materials or biological samples, and for developing and validating robust analytical methods (e.g., GC-MS, LC-MS/MS) in toxicology laboratories.

Metabolism and Pharmacokinetic Studies

Researchers investigating the metabolic fate of synthetic cathinones require the pure parent compound to act as a substrate in in vitro metabolism assays or as a reference standard for identifying metabolites in in vivo studies. The known ESI-CID fragmentation mechanism [2] of 4-BEC is crucial for predicting and identifying its phase I metabolites.

In Silico Toxicology and Safety Screening

Given its specific and quantifiable in silico toxicology profile, where it was the only cathinone with a consensus mutagenicity prediction score >0.90 in both TEST models [3], 4-BEC Hydrochloride is a valuable compound for computational chemistry and toxicology research. It serves as a specific data point for developing and validating predictive models for the safety assessment of novel psychoactive substances.

Analytical Method Development and Validation

The availability of quantitative solubility data in multiple common solvents (DMSO, DMF, Ethanol, PBS) makes 4-BEC Hydrochloride a practical and reliable choice for preparing calibration standards and quality control samples during the development and validation of quantitative analytical methods.

Application
Selection Property
Validation Focus
Forensic toxicology / seized drug analysis
Curated mass spectrum and fragmentation library
Confirmatory identification by GC-MS or LC-MS/MS
Metabolism / pharmacokinetic studies
Documented ESI-CID fragmentation mechanism
Phase I metabolite prediction and HRMS detection
In silico toxicology screening
Quantitative mutagenicity prediction data
Model validation and comparative screening of NPS
Analytical method development
Reported solubility in multiple solvents
Calibration standard preparation and stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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